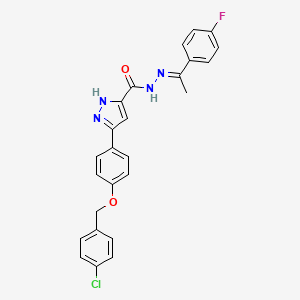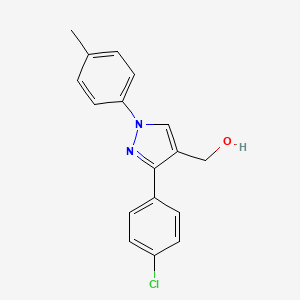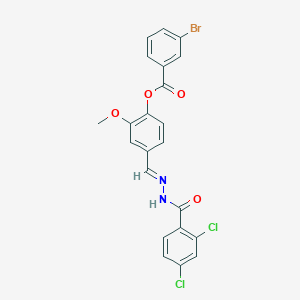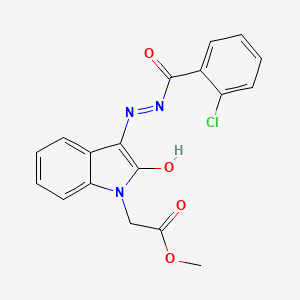
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a dimethoxybenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-(2-Chlorbenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzyliden)acetohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Piperazinderivats: Der erste Schritt beinhaltet die Reaktion von 2-Chlorbenzylchlorid mit Piperazin unter Bildung von 4-(2-Chlorbenzyl)-1-Piperazin.
Synthese des Hydrazids: Das Piperazinderivat wird dann unter geeigneten Bedingungen mit Acetohydrazid umgesetzt, um das Zwischenhydrazid zu bilden.
Kondensationsreaktion: Schließlich wird das Zwischenhydrazid mit 2,4-Dimethoxybenzaldehyd kondensiert, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Piperazinring oder den Benzylgruppen.
Reduktion: Reduktionsreaktionen könnten das Hydrazidmolekül oder die aromatischen Ringe betreffen.
Substitution: Die Chlorbenzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Amine oder Alkohole erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Vorläufer für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie
In der biologischen Forschung könnte es auf seine potenziellen pharmakologischen Eigenschaften, wie antimikrobielle oder Antikrebsaktivität, untersucht werden.
Medizin
Die Verbindung könnte auf ihr therapeutisches Potenzial untersucht werden, insbesondere wenn sie in Vorstudien eine Bioaktivität zeigt.
Industrie
In industriellen Anwendungen könnte es bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-(2-Chlorbenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzyliden)acetohydrazid hängt von seinen spezifischen Wechselwirkungen mit biologischen Zielmolekülen ab. Es kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so zu einer Modulation biochemischer Pfade führen. Detaillierte Studien wären erforderlich, um diese Mechanismen zu erforschen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Medicine
The compound might be explored for its therapeutic potential, particularly if it exhibits bioactivity in preliminary studies.
Industry
In industrial applications, it could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-(2-Chlorbenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzyliden)acetohydrazid
- 2-(4-(2-Chlorbenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzyliden)acetohydrazid
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihren spezifischen strukturellen Merkmalen, wie z. B. der Kombination eines Piperazinrings mit einer Chlorbenzyl- und Dimethoxybenzyliden-Gruppe. Diese Merkmale können im Vergleich zu anderen ähnlichen Verbindungen einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C22H27ClN4O3 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H27ClN4O3/c1-29-19-8-7-17(21(13-19)30-2)14-24-25-22(28)16-27-11-9-26(10-12-27)15-18-5-3-4-6-20(18)23/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28)/b24-14+ |
InChI-Schlüssel |
YKQAVFBITUEVMS-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025160.png)


![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12025181.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025187.png)

![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12025199.png)

![N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12025209.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025219.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12025223.png)

